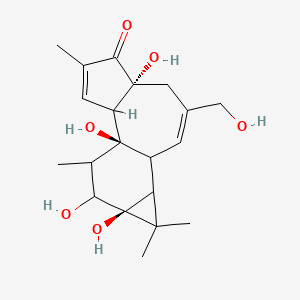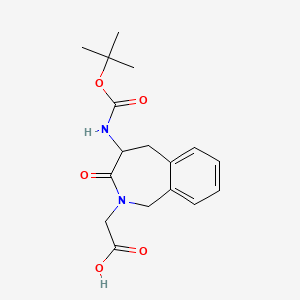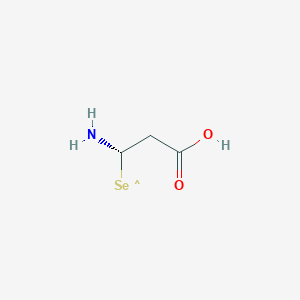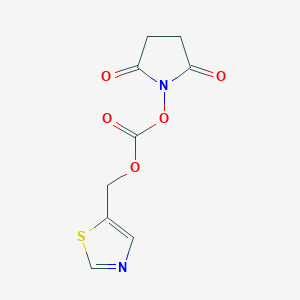![molecular formula C18H12ClFN2O2S B14798135 3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N’-[3-(4-fluorophenyl)acryloyl]-1-benzothiophene-2-carbohydrazide is a complex organic compound that features a benzothiophene core, a fluorophenyl group, and a carbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[3-(4-fluorophenyl)acryloyl]-1-benzothiophene-2-carbohydrazide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety is formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with 3-chloroacryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N’-[3-(4-fluorophenyl)acryloyl]-1-benzothiophene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chloro or fluoro groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Aplicaciones Científicas De Investigación
3-chloro-N’-[3-(4-fluorophenyl)acryloyl]-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 3-chloro-N’-[3-(4-fluorophenyl)acryloyl]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-fluorophenylpiperazine: A psychoactive drug with a similar fluorophenyl group.
3-chloro-4-fluorophenylboronic acid: Used in cross-coupling reactions in organic synthesis.
3-chloro-4-fluorophenyl isocyanate: Used in the synthesis of various organic compounds.
Uniqueness
3-chloro-N’-[3-(4-fluorophenyl)acryloyl]-1-benzothiophene-2-carbohydrazide is unique due to its combination of a benzothiophene core, a fluorophenyl group, and a carbohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C18H12ClFN2O2S |
|---|---|
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
3-chloro-N'-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C18H12ClFN2O2S/c19-16-13-3-1-2-4-14(13)25-17(16)18(24)22-21-15(23)10-7-11-5-8-12(20)9-6-11/h1-10H,(H,21,23)(H,22,24)/b10-7+ |
Clave InChI |
MFYWPURNSXOHLL-JXMROGBWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)/C=C/C3=CC=C(C=C3)F)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)C=CC3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-(6-Methyl-[1,3]dioxolo[4,5-g]quinolin-8-yl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B14798053.png)

![N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B14798070.png)
![(1R,4S,5S,8R)-8-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-6,7-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B14798078.png)
![[3-[(2-Hydroxybenzoyl)amino]-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl] hexanoate](/img/structure/B14798082.png)
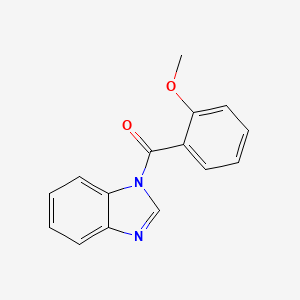
![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
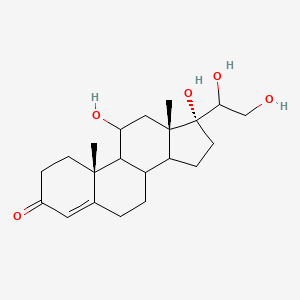
![(2E)-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14798124.png)
![4,4'-bi-9,9'-spirobi[9H-fluurene]](/img/structure/B14798131.png)
